molecular formula C30H50O B1674476 Lanostérol CAS No. 79-63-0

Lanostérol

Numéro de catalogue: B1674476
Numéro CAS: 79-63-0
Poids moléculaire: 426.7 g/mol
Clé InChI: CAHGCLMLTWQZNJ-BQNIITSRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

    Chemistry: Lanosterol serves as a model compound for studying triterpenoid biosynthesis and enzymatic cyclization processes.

    Biology: It is a key intermediate in the biosynthesis of sterols and steroid hormones, making it essential for cellular function and metabolism.

    Medicine: Lanosterol has shown promise in the treatment of cataracts.

    Industry: Lanosterol is used in the production of cosmetics and pharmaceuticals due to its emollient and stabilizing properties.

Mécanisme D'action

Target of Action: Lanosterol Synthase

Lanosterol primarily targets lanosterol synthase (LSS) , an enzyme involved in cholesterol biosynthesis. LSS catalyzes the cyclization of (S)-2,3-oxidosqualene to lanosterol, a critical step in sterol nucleus formation . Lanosterol synthase plays a pivotal role in the production of cholesterol and other sterols.

Pharmacokinetics: ADME Properties

Result of Action: Cellular Effects

Lanosterol’s action has significant implications: - Cholesterol Homeostasis : By participating in cholesterol synthesis, lanosterol influences cellular cholesterol levels, which impact membrane fluidity, signaling, and lipid rafts. - Cataract Treatment : Lanosterol eye drops may help break down protein clumps in cataracts, potentially restoring lens clarity .

Action Environment: Environmental Factors

Lanosterol’s efficacy and stability can be influenced by environmental conditions, such as temperature, pH, and oxidative stress. These factors may affect its ability to interact with LSS and participate in cholesterol biosynthesis.

: DrugBank: Lanosterol : Lanosterol Eye Drops: A New Solution for Cataracts

Analyse Biochimique

Biochemical Properties

Lanosterol is involved in several biochemical reactions, primarily in the cholesterol biosynthesis pathway. It is synthesized from squalene through the action of lanosterol synthase. Lanosterol interacts with various enzymes, including lanosterol 14α-demethylase (CYP51A1), which catalyzes the demethylation of lanosterol to produce cholesterol . This interaction is crucial for the conversion of lanosterol into cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids .

Cellular Effects

Lanosterol has been shown to influence various cellular processes. It induces mitochondrial uncoupling and protects dopaminergic neurons from cell death in models of Parkinson’s disease . Lanosterol also modulates the synthesis of 24,25-epoxysterol, which promotes the formation of oligodendrocytes, cells responsible for myelination in the central nervous system . Additionally, lanosterol has been found to accumulate in macrophages upon activation of Toll-like receptor 4, indicating its role in innate immune responses .

Molecular Mechanism

At the molecular level, lanosterol exerts its effects through several mechanisms. It binds to and inhibits lanosterol 14α-demethylase (CYP51A1), a key enzyme in the cholesterol biosynthesis pathway . This inhibition leads to the accumulation of lanosterol and other sterol intermediates, which can have various downstream effects on cellular metabolism and function. Lanosterol also influences gene expression by modulating the activity of transcription factors involved in cholesterol homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lanosterol have been observed to change over time. For instance, in studies involving cataractous lenses of cynomolgus monkeys, lanosterol showed a short-term reversal effect on cataract severity, with its concentration in aqueous humor peaking within the first two weeks and gradually decreasing thereafter . This suggests that lanosterol’s effects are time-dependent and may diminish over prolonged periods.

Dosage Effects in Animal Models

The effects of lanosterol vary with different dosages in animal models. In studies involving zebrafish and dogs, lanosterol eye drops were found to reduce cataract severity and improve lens transparency The efficacy of lanosterol is dose-dependent, with higher doses showing more pronounced effects

Metabolic Pathways

. This pathway involves several enzymes, including hydroxymethylglutaryl-CoA reductase, squalene synthase, and lanosterol synthase. Lanosterol is converted to cholesterol through a series of enzymatic reactions, with lanosterol 14α-demethylase playing a critical role in this process . The pathway also produces other important metabolites, such as steroid hormones and bile acids .

Transport and Distribution

Lanosterol is transported and distributed within cells and tissues through various mechanisms. It is synthesized in the endoplasmic reticulum and transported to other cellular compartments where it undergoes further processing . Lanosterol interacts with sterol transporters and binding proteins that facilitate its movement within the cell. Its distribution is crucial for maintaining cellular cholesterol homeostasis and ensuring the proper functioning of cell membranes .

Subcellular Localization

Lanosterol is primarily localized in the endoplasmic reticulum, where it is synthesized and undergoes initial processing . It can also be found in other cellular compartments, such as mitochondria, where it may exert additional effects on cellular metabolism . The subcellular localization of lanosterol is influenced by various factors, including targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le lanostérol peut être synthétisé par la cyclisation du squalène, un processus catalysé par l'enzyme this compound synthase. La biosynthèse implique la conversion de deux molécules de pyrophosphate de farnésyle en squalène, qui est ensuite oxydé en 2,3-oxidosqualène. Cet intermédiaire subit une série de réactions de cyclisation pour former le this compound .

Méthodes de production industrielle : La production industrielle de this compound implique souvent l'extraction de sources naturelles telles que la lanoline, une substance cireuse dérivée de la laine de mouton. Le this compound brut est ensuite purifié en utilisant des techniques telles que la chromatographie liquide haute performance (CLHP) pour atteindre des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le lanostérol subit diverses réactions chimiques, notamment :

Réactifs et conditions communs :

    Agents oxydants : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3).

    Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure de lithium aluminium (LiAlH4).

    Catalyseurs : Enzymes telles que la this compound synthase et la squalène monooxygénase.

Produits majeurs :

4. Applications de la recherche scientifique

    Chimie : Le this compound sert de composé modèle pour étudier la biosynthèse des triterpénoïdes et les processus de cyclisation enzymatiques.

    Biologie : C'est un intermédiaire clé dans la biosynthèse des stérols et des hormones stéroïdes, ce qui le rend essentiel pour la fonction et le métabolisme cellulaires.

    Médecine : Le this compound s'est avéré prometteur dans le traitement de la cataracte.

    Industrie : Le this compound est utilisé dans la production de cosmétiques et de produits pharmaceutiques en raison de ses propriétés émollientes et stabilisantes.

5. Mécanisme d'action

Le this compound exerce ses effets principalement par son rôle dans la voie de biosynthèse du cholestérol. Il est synthétisé à partir du squalène par l'action de la this compound synthase. Le this compound subit ensuite une série de réactions enzymatiques, y compris la déméthylation et la réduction, pour former le cholestérol . Dans le contexte du traitement de la cataracte, le this compound interagit avec les protéines du cristallin pour dissoudre les agrégats de protéines, restaurant ainsi la transparence du cristallin .

Comparaison Avec Des Composés Similaires

Le lanostérol est unique parmi les triterpénoïdes en raison de son rôle de précurseur du cholestérol et d'autres stéroïdes. Les composés similaires comprennent :

La position unique du this compound dans la biosynthèse du cholestérol et ses applications thérapeutiques potentielles en font un composé d'un intérêt majeur tant dans la recherche scientifique que dans les applications industrielles.

Propriétés

IUPAC Name

(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHGCLMLTWQZNJ-BQNIITSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040744
Record name Lanosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lanosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

79-63-0
Record name Lanosterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lanosterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanosterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03696
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name lanosterol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lanosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lanosterol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.105
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LANOSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J05Z83K3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lanosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140.5 °C
Record name Lanosterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03696
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lanosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lanosterol
Reactant of Route 2
Lanosterol
Reactant of Route 3
Lanosterol
Reactant of Route 4
Lanosterol
Reactant of Route 5
Lanosterol
Reactant of Route 6
Lanosterol
Customer
Q & A

Q1: How does lanosterol potentially alleviate lens opacity in age-related cortical cataracts?

A1: Research suggests that lanosterol might exert its effect by increasing the solubility of lens proteins, particularly α-crystallin, in the cortical region of the lens. [] Additionally, lanosterol may contribute to a reduction in oxidative stress levels within the lens, further supporting lens transparency. [, ]

Q2: Does lanosterol impact all subtypes of age-related cataracts?

A2: Studies indicate that while lanosterol is present in different age-related cataract subtypes, including age-related cortical cataract (ARCC), age-related nuclear cataract (ARNC), and age-related posterior subcapsular cataract (ARPSC), its levels are only correlated with the opaque degree of ARCC. [] This suggests a potentially subtype-specific effect.

Q3: What is the role of lanosterol synthase (LSS) in the context of lanosterol's effect on cataracts?

A3: LSS catalyzes the cyclization of (3S)-2,3-oxidosqualene to form lanosterol. [, , ] Research indicates a correlation between LSS expression and lanosterol levels in the lens with the severity of ARCC. [] Inhibiting LSS activity in rat lens cultures led to increased lens opacity, while lanosterol supplementation delayed this effect. [] This suggests a protective role of the LSS pathway and lanosterol in maintaining lens transparency.

Q4: How does lanosterol interact with human γD-crystallin (HγD-Crys) to potentially prevent cataract formation?

A4: Molecular dynamics (MD) simulation studies reveal that lanosterol preferentially binds to the hydrophobic dimerization interface of HγD-Crys, particularly the structured C-terminus (near residues 135-165). [] This binding is suggested to disrupt the aggregation of HγD-Crys, potentially hindering cataract formation.

Q5: What is the molecular formula and weight of lanosterol?

A5: The molecular formula of lanosterol is C30H50O, and its molecular weight is 426.72 g/mol. [, ]

Q6: Are there any spectroscopic data available for characterizing lanosterol?

A6: Yes, 1H and 13C NMR spectroscopic data have been used extensively to characterize lanosterol and its derivatives. [, ] These data provide valuable information regarding the structure and conformation of lanosterol.

Q7: What is the primary enzymatic reaction catalyzed by lanosterol synthase (LSS)?

A7: LSS catalyzes the complex cyclization of (3S)-2,3-oxidosqualene to form lanosterol, a crucial step in the biosynthesis of cholesterol in animals and ergosterol in fungi. [, , , ]

Q8: What is the significance of the methyl-29 group in the substrate for the LSS-catalyzed reaction?

A8: Studies using modified oxidosqualene substrates reveal that the methyl-29 group plays a critical role in the correct folding of the substrate within the LSS active site. [] This precise folding is essential for the enzyme to execute the multi-step cyclization process accurately.

Q9: How does lanosterol 14α-demethylase (CYP51) contribute to the biosynthesis of cholesterol?

A9: CYP51 is a cytochrome P450 enzyme that catalyzes the 14α-demethylation of lanosterol, an essential step in the multi-step conversion of lanosterol to cholesterol. [, , , , , , , , ]

Q10: How have computational methods been used to study lanosterol's interaction with HγD-Crys?

A10: All-atom molecular dynamics (MD) simulations and free energy perturbation (FEP) techniques have been employed to investigate the binding affinity and interaction modes of lanosterol with HγD-Crys. [] These simulations provide insights into the molecular mechanism by which lanosterol might prevent HγD-Crys aggregation.

Q11: Have there been any studies using molecular docking simulations to understand the interaction of lanosterol with other molecules?

A11: Yes, molecular docking simulations have been utilized to investigate the interaction of lanosterol with γ-oryzanol in oleogel systems. [] These studies help elucidate the structural basis of gel formation and the influence of lanosterol on the resulting gel properties.

Q12: How does the presence of a 3-hydroxy group influence lanosterol's interaction with P45014DM?

A13: Research suggests that the 3-hydroxy group of lanosterol is crucial for its proper orientation within the active site of P45014DM. [] Modifications at this position, such as methylation or acetylation, significantly affect the enzyme's ability to demethylate the sterol, highlighting the importance of this group for substrate recognition.

Q13: What structural features of lanosterol analogs are essential for their time-dependent inactivation of lanosterol 14α-demethylase?

A14: Studies on 15-, 32-, and 15,32-substituted lanosterol analogs reveal that the presence of a nuclear double bond and an abstractable 15α-proton, both essential for lanosterol demethylation, are also crucial for the time-dependent inactivation of the enzyme. [] This suggests that these structural features are involved in the mechanism-based inhibition of the enzyme.

Q14: What evidence supports the potential of lanosterol as a cataract treatment based on in vivo models?

A15: In a study using cynomolgus monkeys with cataracts, subconjunctival administration of lanosterol was shown to improve lens clarity, particularly in cases of cortical cataracts. [] The observed improvement correlated with an increase in lanosterol concentration in the aqueous humor.

Q15: Are there any human studies investigating the efficacy of lanosterol eye drops for cataract treatment?

A16: A study investigated the use of lanosterol eye drops in a human subject with a juvenile nuclear cataract. [] While the treatment was well-tolerated and didn't affect intraocular pressure, no significant cataract reversal was observed at the tested lanosterol concentration.

Q16: Has lanosterol demonstrated efficacy in other therapeutic areas?

A17: Lanosterol has shown promising inhibitory effects against butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and carbonic anhydrase I and II (CA I and II) in vitro. [] These enzymes are implicated in conditions like Alzheimer's disease and glaucoma, suggesting potential therapeutic avenues for lanosterol.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.